molecular formula C14H12BrFO2S B8532974 5-Bromo-4'-(ethylsulfonyl)-2-fluoro-1,1'-biphenyl

5-Bromo-4'-(ethylsulfonyl)-2-fluoro-1,1'-biphenyl

Cat. No.: B8532974
M. Wt: 343.21 g/mol
InChI Key: JLEHWNZUVFWWHP-UHFFFAOYSA-N
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Description

5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone is a chemical compound that belongs to the class of biphenyl derivatives It is characterized by the presence of bromine and fluorine atoms on the biphenyl structure, along with an ethyl sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production of 5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation Reactions: The ethyl sulfone group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or other functionalized biphenyl compounds .

Scientific Research Applications

5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The ethyl sulfone group can participate in various chemical interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: A similar compound with a bromine and fluorine atom on the biphenyl structure but without the ethyl sulfone group.

    2-Bromo-4-fluorobiphenyl: Another biphenyl derivative with different positions of bromine and fluorine atoms.

    4-Ethylsulfonylbiphenyl: A compound with an ethyl sulfone group but without the halogen atoms.

Uniqueness

5’-Bromo-2’-fluorobiphenyl-4-yl ethyl sulfone is unique due to the combination of bromine, fluorine, and ethyl sulfone groups on the biphenyl structure.

Properties

Molecular Formula

C14H12BrFO2S

Molecular Weight

343.21 g/mol

IUPAC Name

4-bromo-2-(4-ethylsulfonylphenyl)-1-fluorobenzene

InChI

InChI=1S/C14H12BrFO2S/c1-2-19(17,18)12-6-3-10(4-7-12)13-9-11(15)5-8-14(13)16/h3-9H,2H2,1H3

InChI Key

JLEHWNZUVFWWHP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a degassed, room temperature solution of 4-bromo-1-fluoro-2-iodobenzene (2.80 g, 9.30 mmol) and 4-(ethylsulphonyl)benzeneboronic acid (2.27 g, 10.6 mmol), in anhydrous 1,4-dioxane (120 mL) was added aqueous Na2CO3 solution (1M, 46.5 mL, 46.5 mmol) followed by the tetrakistriphenylphosphine palladium(0) (537 mg, 0.465 mmol). The slightly yellow solution was degassed 3 times by vacuum/nitrogen refill then was heated to 100° C. with stirring for 2 hours. The reaction mixture was cooled then suspended in CH2Cl2 (50 mL) and filtered through a pad of celite. The pad was rinsed well with CH2Cl2 (100 mL) and the filtrate was washed with water (2×50 mL) then dried over anhydrous MgSO4 (s), filtered and evaporated in vacuo to give crude product as a yellow oil. Purification by silica gel column chromatography eluting with heptane:EtOAc 1:1 afforded the title compound as a colourless oil in 84% yield, 2.696 g.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
46.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine palladium(0)
Quantity
537 mg
Type
reactant
Reaction Step Two
Yield
84%

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